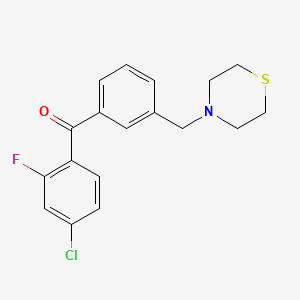

4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone

描述

The compound 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and analytical methods that could be relevant for the analysis of similar chemical entities. For instance, the use of high-performance liquid chromatography (HPLC) for the analysis of a chloro-dibenzophenone derivative is detailed, which could be applicable to the compound .

Synthesis Analysis

While the synthesis of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone is not explicitly covered, the papers do mention the synthesis of related compounds. For example, the preparation of benzoxazole and benzothiazole derivatives from corresponding benzazoles is described, which involves a two-step procedure . This information could potentially be extrapolated to the synthesis of the compound of interest, suggesting that a multi-step synthesis involving specific functional group transformations might be required.

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of chloro and fluoro substituents is known to influence the electronic properties of benzophenone derivatives, as seen in the HPLC analysis of 3,4-Dimethoxy-4'-chloro-dibenzophenone . The steric and electronic effects of the thiomorpholinomethyl group would also be an important consideration in the molecular structure analysis.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone. However, the reactivity of similar compounds can be inferred. For example, the phosphitylation reagent discussed in the first paper is used for the analysis of hydroxyl groups in lignins, indicating that the reagent is reactive towards certain functional groups . This suggests that the compound may also undergo specific chemical reactions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone can be hypothesized based on the properties of related compounds. The HPLC analysis of a chloro-dibenzophenone derivative provides insights into its chromatographic behavior, which is influenced by its physical and chemical properties . Similarly, the fluorescence properties of benzoxazole and benzothiazole derivatives in response to pH and metal cations indicate that the electronic properties of the compound are significant . These findings could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

科研应用

1. Intermolecular Interactions in Derivative Compounds

Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. These compounds showed various intermolecular interactions, evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations. This research enhances understanding of the molecular behavior of compounds related to 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Synthesis and Biological Activity

Mamatha et al. (2019) described the synthesis and biological activity of a morpholine derivative, characterized by various spectral studies and structural analysis. This compound demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. Such studies are crucial for developing new pharmacological agents (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

3. Antimalarial Activity and Preclinical Pharmacology

O’Neill et al. (2009) synthesized amodiaquine analogues, including 4'-fluoro and 4'-chloro analogues, and assessed their antimalarial activity. The study provided insights into the mechanism of action and safety profile of these compounds, highlighting their potential in treating malaria (O’Neill, Shone, Stanford, Nixon, Asadollahy, Park, Maggs, Roberts, Stocks, Biagini, Bray, Davies, Berry, Hall, Rimmer, Winstanley, Hindley, Bambal, Davis, Bates, Gresham, Brigandi, Gomez-de-Las-Heras, Gargallo, Parapini, Vivas, Lander, Taramelli, & Ward, 2009).

4. Synthesis of Novel Fluorine Containing Compounds

Holla, Bhat, and Shetty (2003) focused on synthesizing new fluorine-containing molecules, leveraging pharmacophores like 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophen-yl groups. Their antibacterial activities were promising, demonstrating the potential of such compounds in medical applications (Holla, Bhat, & Shetty, 2003).

5. Sulfonamides and Carbamates Synthesis

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline. They evaluated the antimicrobial potency of these compounds, which exhibited significant activity against bacteria and fungi. Such research contributes to the development of new antimicrobial agents (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).

Safety And Hazards

未来方向

4-Chloro-2-fluoro-3’-thiomorpholinomethylbenzophenone has potential applications in various fields of research and industry1. It could be used in drug synthesis, materials science, and organic chemistry, enabling advancements in pharmaceuticals, polymers, and molecular studies5. However, further research is needed to fully explore its potential applications and understand its properties.

性质

IUPAC Name |

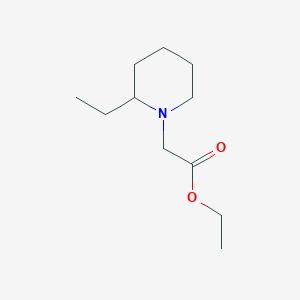

(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQUGOCWRXMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643387 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone | |

CAS RN |

898763-61-6 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

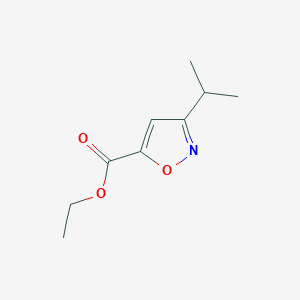

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

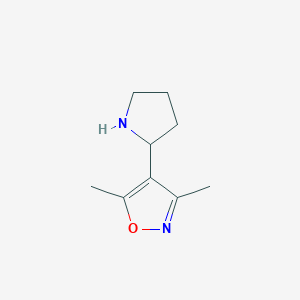

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

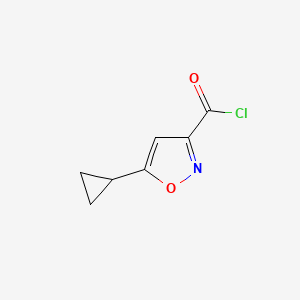

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

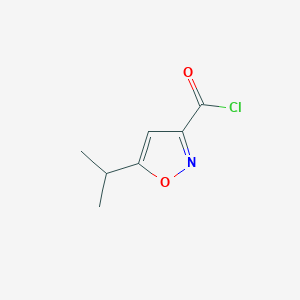

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)